

Application Notes and Protocols for ladademstat in In Vivo Mouse Models

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo use of **iadademstat** (ORY-1001), a potent and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A), in various mouse models of cancer. The information compiled here, including detailed dosage regimens, experimental protocols, and descriptions of the underlying signaling pathways, is intended to guide researchers in designing and executing their own preclinical studies.

I. Quantitative Data Summary

The following tables summarize the reported in vivo dosages of **iadademstat** in different mouse models. It is crucial to note that optimal dosage and administration schedules may vary depending on the specific mouse strain, tumor model, and experimental endpoint.



Cancer Type	Mouse Model	Dosage	Administratio n Route	Treatment Schedule	Reference
Glioblastoma	Xenograft	400 μg/kg	Oral (p.o.)	Every 7 days for 28 days	[1]
Melanoma	Syngeneic (B16F10)	10 μg/kg	Oral (p.o.)	Not specified	[2]
Acute Myeloid Leukemia (AML)	Xenograft	Not specified	Oral (p.o.)	Not specified	[3][4]
Breast Cancer	Patient- Derived Xenograft (PDX)	Not specified	Not specified	Not specified	[2][5]
Small Cell Lung Cancer (SCLC)	Patient- Derived Xenograft (PDX)	Not specified	Not specified	Not specified	[6][7]

Note: While preclinical in vivo activity has been reported for AML, breast cancer, and SCLC, specific dosage details for mouse models were not available in the reviewed literature. Researchers are encouraged to perform dose-finding studies to determine the optimal regimen for their specific model.

II. Mechanism of Action and Signaling Pathways

ladademstat is a highly selective and potent covalent inhibitor of LSD1.[3] Its anti-cancer activity stems from its ability to inhibit the demethylase function of LSD1 and disrupt its scaffolding role in transcriptional complexes.[8]

A. Inhibition of LSD1 Demethylase Activity

LSD1 is a flavin adenine dinucleotide (FAD)-dependent demethylase that removes methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[8] Demethylation of H3K4 is



associated with gene repression, while demethylation of H3K9 is linked to gene activation. By inhibiting LSD1, **iadademstat** leads to an increase in H3K4 methylation and a decrease in H3K9 demethylation, resulting in the altered expression of genes involved in cell differentiation, proliferation, and survival.[8]

B. Disruption of LSD1 Scaffolding Function

ladademstat also disrupts the interaction of LSD1 with key transcription factors, thereby interfering with their function. Two well-characterized examples are:

- LSD1-GFI1 Complex in Acute Myeloid Leukemia (AML): In AML, LSD1 forms a complex with the transcription repressor Growth Factor Independent 1 (GFI1).[8][9] This complex is crucial for maintaining the leukemic state by repressing genes involved in myeloid differentiation.

 ladademstat disrupts the LSD1-GFI1 interaction, leading to the reactivation of differentiation programs and the induction of blast cell differentiation.[8]
- LSD1-INSM1-ASCL1 Axis in Small Cell Lung Cancer (SCLC): In SCLC, LSD1 interacts with Insulinoma-associated 1 (INSM1), a key regulator of neuroendocrine differentiation. This interaction is thought to be necessary for the expression of Achaete-scute homolog 1 (ASCL1), a master regulator of neuroendocrine tumor development.[10][11][12] By inhibiting LSD1, iadademstat is proposed to disrupt this pathway, leading to the suppression of the neuroendocrine phenotype.
- Regulation of SOX2 in Breast Cancer Stem Cells: In breast cancer, the transcription factor SOX2 is a key driver of cancer stem cell (CSC) properties, including self-renewal and drug resistance.[2][5][13][14] ladademstat has been shown to target SOX2-driven CSCs by blocking the formation of mammospheres in a SOX2-dependent manner.[2][5][13][14] This suggests that LSD1 plays a critical role in regulating the expression or function of SOX2 in breast CSCs.

III. Experimental Protocols

A. Preparation of ladademstat Formulation for Oral Administration

A commonly used vehicle for the oral administration of **iadademstat** in mice consists of:



- 10% DMSO
- 40% PEG300
- 5% Tween-80
- 45% Saline

Protocol:

- Dissolve the required amount of **iadademstat** in DMSO first.
- Add PEG300 and Tween-80 and mix thoroughly.
- Add saline to the final volume and vortex until a clear solution is obtained.
- It is recommended to prepare the formulation fresh on the day of administration.

B. Oral Gavage Administration in Mice

Oral gavage is a standard method for the precise oral administration of compounds to mice.

Materials:

- ladademstat formulation
- Appropriately sized gavage needles (e.g., 20-22 gauge for adult mice)
- Syringes
- Animal scale

Procedure:

 Animal Handling and Restraint: Accurately weigh the mouse to determine the correct dosing volume. Gently but firmly restrain the mouse by the scruff of the neck to immobilize the head and body.

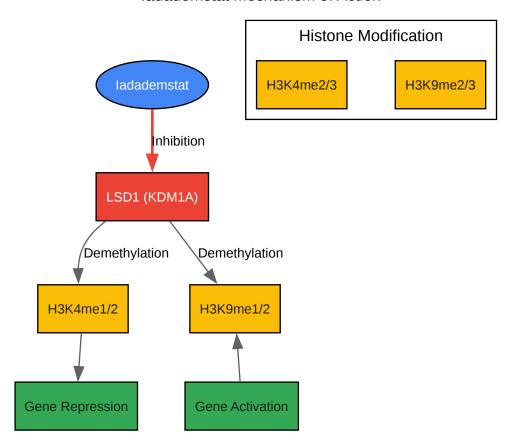


- Gavage Needle Insertion: With the mouse in an upright position, gently insert the gavage needle into the mouth, passing it over the tongue towards the esophagus. The needle should advance smoothly without resistance. If resistance is met, withdraw the needle and reattempt.
- Administration: Once the needle is correctly positioned in the esophagus, slowly administer the iadademstat formulation.
- Post-Administration Monitoring: After administration, return the mouse to its cage and monitor for any signs of distress, such as labored breathing or lethargy.

IV. Visualizations

A. Signaling Pathway Diagrams

ladademstat Mechanism of Action

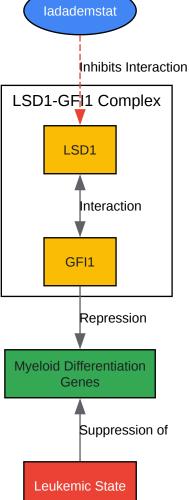




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Caption: **ladademstat** inhibits LSD1-mediated histone demethylation.

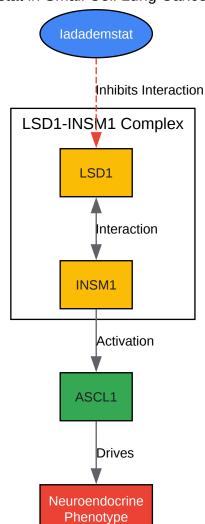
ladademstat in Acute Myeloid Leukemia (AML)



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Caption: ladademstat disrupts the LSD1-GFI1 complex in AML.





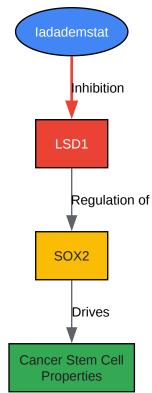
ladademstat in Small Cell Lung Cancer (SCLC)

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Caption: ladademstat may disrupt the LSD1-INSM1-ASCL1 axis in SCLC.

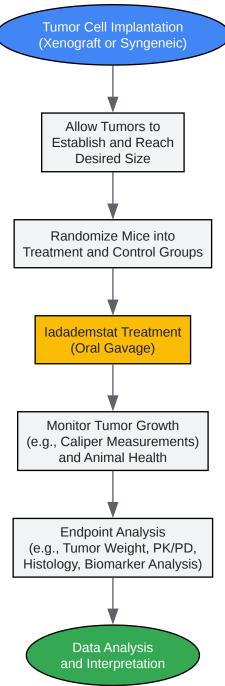


ladademstat in Breast Cancer Stem Cells





General In Vivo Experimental Workflow for ladademstat



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